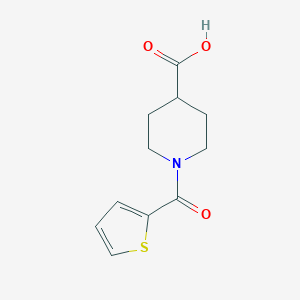

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

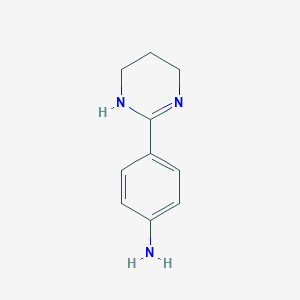

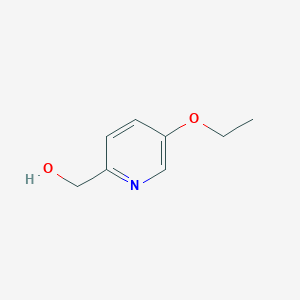

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (TPCA) is a heterocyclic compound belonging to the class of thiophenes. It is a cyclic compound composed of five carbon atoms, two nitrogen atoms, and one sulfur atom. TPCA is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis.

科学的研究の応用

Chemical Groups as Sources for Novel CNS Drugs

A literature search highlights heterocycles containing heteroatoms like nitrogen, sulfur, and oxygen, including thiophene and piperidine derivatives, as potential leads for synthesizing compounds with central nervous system (CNS) activity. These compounds could range from having effects on depression to causing euphoria and convulsion, pointing towards their potential in developing novel CNS drugs without the adverse effects common in many current treatments (Saganuwan, 2017).

Carboxylic Acids in Organic Synthesis

Carboxylic acids, including 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, play a crucial role in organic synthesis, acting as intermediates in various chemical reactions. Their ability to undergo reactions such as nucleophilic substitution makes them valuable for synthesizing diverse organic compounds. This flexibility is demonstrated in the synthesis of compounds like 2,4-dinitro-1-piperidinobenzene, showing the versatility of carboxylic acids in chemical transformations and their potential in creating novel molecules (Pietra & Vitali, 1972).

Anticancer Applications

Thiophene derivatives, a class to which 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid belongs, have shown potential in anticancer applications. These compounds have been found to retain biological activity when aromatic rings are replaced with isosteric or isoelectronic aromatic rings, such as thiophene, leading to synthesized compounds with evaluated potential for carcinogenicity. This approach could offer new pathways in cancer treatment, highlighting the importance of thiophene analogs in medicinal chemistry (Ashby et al., 1978).

Role in Drug Design and Synthesis

The versatility of carboxylic acids, including thiophene-2-carbonyl derivatives, in drug design and synthesis is significant. These compounds can act as bioisosteres, replacing other functional groups to improve pharmacological profiles, reduce toxicity, or enhance metabolic stability. This adaptability makes them valuable tools in the development of new drugs, offering pathways to overcome challenges in drug design (Horgan & O’ Sullivan, 2021).

Applications in Biomaterials and Environmental Technology

The reactivity and functionality of carboxylic acids, exemplified by 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, extend beyond pharmaceuticals into biomaterials and environmental technology. Their involvement in processes such as the reactive extraction of carboxylic acids using organic solvents and supercritical fluids underscores their potential in separating and purifying biochemicals in a more environmentally friendly manner (Djas & Henczka, 2018).

特性

IUPAC Name |

1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWSBWQLPNNZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353978 |

Source

|

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

CAS RN |

147636-34-8 |

Source

|

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)

![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)

![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)